3,5,6,8-Tetramethylphen.
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Overview
Description
3,5,6,8-Tetramethylphenanthroline is an organic compound belonging to the class of phenanthrolines. These are aromatic polycyclic compounds containing the phenanthroline skeleton, which is a derivative of phenanthrene, and consists of two pyridine rings non-linearly joined by a benzene ring
Preparation Methods
The synthesis of 3,5,6,8-Tetramethylphenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl-substituted aromatic compounds.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may include large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3,5,6,8-Tetramethylphenanthroline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenanthroline derivatives.
Common Reagents and Conditions: Common reagents include acids, bases, oxidizing agents, and reducing agents.
Major Products: The major products formed from these reactions include various substituted phenanthrolines, quinones, and reduced derivatives.
Scientific Research Applications
3,5,6,8-Tetramethylphenanthroline has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions for catalytic and analytical purposes.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, dyes, and pigments.
Mechanism of Action
The mechanism of action of 3,5,6,8-Tetramethylphenanthroline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interact with biological molecules such as DNA and proteins.
Pathways Involved: These interactions can lead to the inhibition of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3,5,6,8-Tetramethylphenanthroline can be compared with other similar compounds, such as:
Phenanthroline: The parent compound, phenanthroline, lacks the methyl substitutions and has different chemical and biological properties.
2,3,5,6-Tetramethylpyrazine: This compound has a similar methyl substitution pattern but differs in its core structure and applications.
BODIPY Compounds: These compounds share some structural similarities but have distinct optical and electronic properties.
The uniqueness of 3,5,6,8-Tetramethylphenanthroline lies in its specific substitution pattern and the resulting chemical and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
3,5,6,8-tetramethyl-1,10-phenanthroline;hydrate |
InChI |
InChI=1S/C16H16N2.H2O/c1-9-5-13-11(3)12(4)14-6-10(2)8-18-16(14)15(13)17-7-9;/h5-8H,1-4H3;1H2 |
InChI Key |
QIRNVJGTKQXWKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C=C(C=N3)C)C(=C2C)C)N=C1.O |
Origin of Product |
United States |
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